molecular formula C17H18BrN3O3S B2551201 Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate CAS No. 872869-01-7

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate

Cat. No.: B2551201
CAS No.: 872869-01-7
M. Wt: 424.31
InChI Key: UVBVLAAKZAXUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Thioether Formation: The addition of a methylsulfanyl group to the pyrimidine ring.

    Amidation: The formation of an amide bond between the pyrimidine derivative and 4-aminobenzoic acid.

    Esterification: The conversion of the carboxylic acid group of the benzoic acid derivative to a butyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents on the pyrimidine ring.

    Oxidation: Sulfoxide or sulfone derivatives.

    Hydrolysis: 4-aminobenzoic acid and pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.

    Biological Studies: As a probe to study the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate would depend on its specific application. In medicinal chemistry, it could act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Butyl 4-aminobenzoate: A simpler ester derivative of 4-aminobenzoic acid.

    5-bromo-2-(methylsulfanyl)pyrimidine: A simpler pyrimidine derivative without the benzoate moiety.

Uniqueness

Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate is unique due to the combination of functional groups in its structure, which can impart specific chemical and biological properties not found in simpler related compounds

Properties

IUPAC Name

butyl 4-[(5-bromo-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c1-3-4-9-24-16(23)11-5-7-12(8-6-11)20-15(22)14-13(18)10-19-17(21-14)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBVLAAKZAXUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Br)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.